2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[2-(2-pyridinyl)ethyl]acetamide
Description
This compound, characterized by a pyridinyl core substituted with chloro and trifluoromethyl groups at positions 3 and 5, is linked via an acetamide moiety to a 2-pyridinylethyl chain.
Properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(2-pyridin-2-ylethyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClF3N3O/c16-12-7-10(15(17,18)19)9-22-13(12)8-14(23)21-6-4-11-3-1-2-5-20-11/h1-3,5,7,9H,4,6,8H2,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRDMOHGVCKENIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCNC(=O)CC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClF3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[2-(2-pyridinyl)ethyl]acetamide , with the CAS number 658066-35-4 , is a member of the pyridine and acetamide chemical classes. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry.
- Molecular Formula : C16H11ClF6N2O
- Molecular Weight : 396.715 g/mol
- Purity : >90% (commercially available) .
The biological activity of this compound can be attributed to its structural features, particularly the presence of the trifluoromethyl group and the pyridine ring. These components are known to enhance lipophilicity and bioactivity, influencing interactions with biological targets.
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives containing trifluoromethyl groups have shown enhanced potency against various cancer cell lines by inhibiting specific kinases involved in cell proliferation. The structure-activity relationship (SAR) suggests that modifications in the pyridine ring can lead to increased selectivity and potency against cancer cells .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro assays demonstrated that related compounds effectively inhibited cyclooxygenase (COX) enzymes, which are crucial mediators in inflammatory pathways. The IC50 values for COX-1 and COX-2 inhibition were reported to be significantly lower for trifluoromethyl-substituted analogs compared to their non-fluorinated counterparts, indicating a potential for therapeutic applications in inflammatory diseases .
Study on Anticancer Activity
In a study assessing the anticancer effects of similar pyridine derivatives, it was found that modifications at the 3-position of the pyridine ring led to a marked increase in cytotoxicity against breast cancer cells (MCF-7). The most potent derivative exhibited an IC50 value of 0.075 μM, demonstrating how subtle changes in chemical structure can significantly impact biological activity .
Study on Anti-inflammatory Activity
Another study evaluated the anti-inflammatory effects using carrageenan-induced paw edema models in rats. Compounds similar to 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[2-(2-pyridinyl)ethyl]acetamide showed promising results with ED50 values comparable to established anti-inflammatory drugs like indomethacin .
Structure-Activity Relationship (SAR)
The SAR studies have highlighted several key findings:
- Trifluoromethyl Group : Enhances potency by improving binding affinity to target proteins.
- Pyridine Substitution : Variations in substitution patterns on the pyridine ring can lead to differential biological activity, particularly in enzyme inhibition.
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential as a pharmaceutical agent. Its structural characteristics allow it to interact with biological targets effectively.
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. The presence of the trifluoromethyl group is hypothesized to enhance metabolic stability and bioavailability .
- Antimicrobial Properties : Research indicates that derivatives of pyridine compounds can possess antimicrobial activity. The chlorinated and trifluoromethylated pyridine derivatives have shown promise against certain bacterial strains .
Agricultural Chemistry
The compound may also find applications in agrochemicals, particularly as a pesticide or herbicide.
- Pesticidal Activity : Compounds with similar pyridine structures have been investigated for their efficacy in pest control. Their ability to disrupt biological pathways in insects can be advantageous for developing new agricultural products .
Material Science
The unique properties of this compound make it suitable for use in material science, particularly in the development of polymers and coatings.
- Polymer Synthesis : The incorporation of such compounds into polymer matrices can enhance properties like thermal stability and chemical resistance, making them suitable for industrial applications .
Case Studies
Comparison with Similar Compounds
Structural Analogs and Key Differences
Fluopyram (N-[2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl]-2-(trifluoromethyl)benzamide)
- Structure : Replaces the acetamide group with a benzamide moiety.
- Applications : Broad-spectrum fungicide and nematicide, widely used in agriculture .
- Regulatory Status : EPA-approved tolerances for residues in food crops .
2-Chloro-N-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)acetamide
- Structure : Features a chloroacetyl group instead of the pyridinylethyl chain.
- Properties: Higher polarity due to the aminoethyl linkage, which may reduce metabolic stability compared to the target compound .
N-(1-Adamantyl)-2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide
- Structure : Incorporates a bulky adamantyl group instead of the pyridinylethyl chain.
- Impact : Increased molecular weight (372.81 g/mol) and lipophilicity, which could enhance central nervous system penetration in pharmaceutical contexts .
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(pyridin-3-yl)methyl]acetamide
- Structure : Substitutes the ethyl linker with a methyl group and alters pyridine substitution (3-pyridinyl vs. 2-pyridinyl).
Physicochemical Properties
Environmental and Metabolic Fate
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[2-(2-pyridinyl)ethyl]acetamide?
- Methodological Answer : The synthesis can involve multi-step reactions, starting with substitution and condensation. For example:
Precursor preparation : 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine (CAS: 658066-44-5) serves as a key intermediate, synthesized via nucleophilic substitution or catalytic coupling .
Amide bond formation : React the pyridine-containing amine intermediate with chloroacetyl chloride or cyanoacetic acid under alkaline or acidic conditions, followed by condensation with 2-(2-pyridinyl)ethylamine. Triethylamine or iron powder may be used for reduction or activation .
- Critical Note : Optimize reaction time and temperature to avoid side products like trichloroethane derivatives .
Q. How can spectroscopic techniques (e.g., NMR, IR) characterize this compound?
- Methodological Answer :
- IR Spectroscopy : Identify carbonyl (C=O) stretching (~1650–1700 cm⁻¹) and NH bending (~1550 cm⁻¹) bands. Pyridine rings show C-H stretching (~3000–3100 cm⁻¹) .
- NMR :
- ¹H NMR : Pyridinyl protons resonate at δ 7.0–8.5 ppm. The trifluoromethyl (CF₃) group splits adjacent protons (e.g., δ 2.8–3.5 ppm for CH₂ near CF₃) .
- ¹³C NMR : CF₃ carbons appear at ~120–125 ppm (quartet due to J coupling with fluorine) .
Q. What functional groups influence reactivity, and how?
- Methodological Answer :
- Pyridine rings : Participate in coordination chemistry (e.g., metal-catalyzed reactions) and hydrogen bonding, affecting solubility and biological interactions .
- Trifluoromethyl (CF₃) : Enhances lipophilicity and metabolic stability. Its electron-withdrawing nature activates adjacent chloro groups for nucleophilic substitution .
- Amide bond : Susceptible to hydrolysis under acidic/basic conditions. Stabilize via steric hindrance (e.g., bulky pyridinyl groups) .
Advanced Research Questions
Q. How to resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Data Validation : Cross-check purity (>98% via HPLC) and confirm structural integrity (e.g., via X-ray crystallography) to rule out impurities .
- Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and solvent controls (DMSO concentration ≤0.1%) to minimize variability .
- Example : If conflicting results arise in kinase inhibition assays, validate using orthogonal methods (e.g., SPR vs. fluorescence polarization) .
Q. What strategies optimize yield in large-scale synthesis while minimizing toxic byproducts?
- Methodological Answer :
- Catalytic Systems : Use Pd/C or Ni catalysts for selective reductions, avoiding iron powder (generates FeCl₃ waste) .
- Solvent Selection : Replace chlorinated solvents (e.g., DCM) with ethanol/water mixtures to improve sustainability .
- Byproduct Mitigation : Monitor for trichloroethane derivatives (common in chloroacetamide syntheses) via GC-MS and adjust stoichiometry .
Q. How can computational modeling predict this compound’s interaction with biological targets (e.g., enzymes)?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model binding to pyridine-sensitive targets (e.g., nicotinic acetylcholine receptors). Focus on π-π stacking between pyridinyl groups and aromatic residues .
- MD Simulations : Simulate solvation effects (e.g., water dynamics around CF₃) using GROMACS to assess stability .
- QSAR : Correlate substituent electronegativity (Cl vs. CF₃) with IC₅₀ values in enzyme inhibition assays .
Q. What are the challenges in analyzing environmental degradation products of this compound?
- Methodological Answer :
- Sample Preparation : Use SPE cartridges to concentrate trace metabolites from water matrices .
- LC-HRMS : Identify hydroxylated or dechlorinated derivatives (e.g., m/z shifts +16 or -35). Compare with synthetic standards .
- Toxicity Profiling : Test degradation products in zebrafish embryos (OECD TG 236) to assess eco-toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
